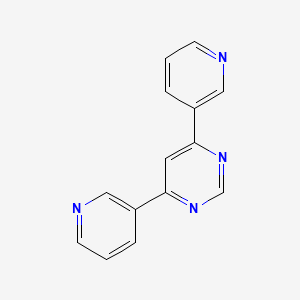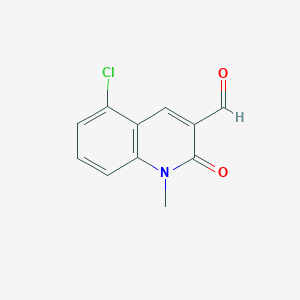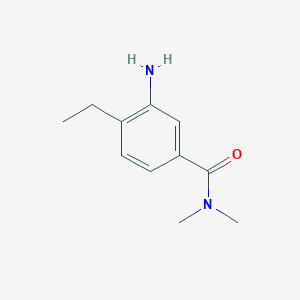![molecular formula C17H19N3O4 B13881669 Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a benzyl group, a nitropyridine moiety, and an ethyl ester group, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate typically involves multiple steps. One common method starts with the nitration of 6-methylpyridine to form 6-methyl-2-nitropyridine. This intermediate is then reacted with benzylamine under specific conditions to form the benzylated product. Finally, the esterification of this product with ethyl chloroacetate yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 6-methyl-2-aminopyridine.
Reduction: Formation of ethyl alcohol and the corresponding carboxylic acid.
Substitution: Formation of benzyl halides and other substituted derivatives.
科学的研究の応用
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and pyridine moieties may facilitate binding to specific enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with widespread use in industry and research.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl benzoate: Another ester with applications in perfumes and flavoring.
Uniqueness
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate stands out due to its complex structure, which imparts unique chemical and biological properties. The presence of the nitropyridine moiety and benzyl group makes it a versatile compound for various applications, distinguishing it from simpler esters .
特性
分子式 |
C17H19N3O4 |
|---|---|
分子量 |
329.35 g/mol |
IUPAC名 |
ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate |
InChI |
InChI=1S/C17H19N3O4/c1-3-24-16(21)12-19(11-14-7-5-4-6-8-14)15-10-9-13(2)18-17(15)20(22)23/h4-10H,3,11-12H2,1-2H3 |
InChIキー |
VTOPKPTVQJQTHO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C2=C(N=C(C=C2)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


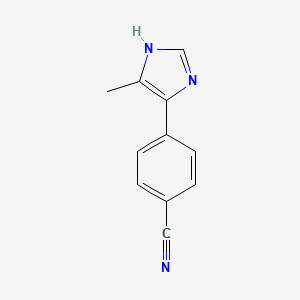
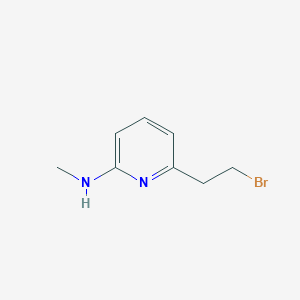

![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
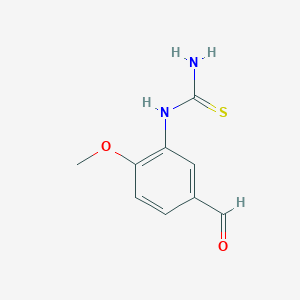
![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
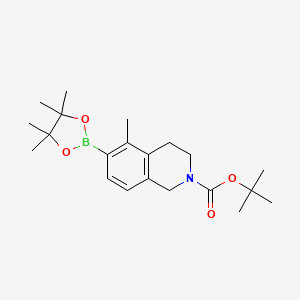
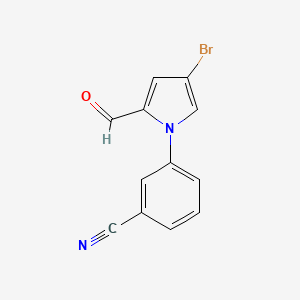
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
